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For Researchers, Scientists, and Drug Development Professionals

Introduction to Scleroglucan

Scleroglucan is a natural, non-ionic polysaccharide produced by the fermentation of the
filamentous fungus Sclerotium rolfsii.[1][2] It is a highly versatile and robust rheology modifier,
thickener, and stabilizer, making it an excellent choice for a wide range of cosmetic and
personal care applications.[2][3] Its unique triple helix structure in solution is responsible for its
remarkable rheological properties and stability.[1][4][5]

Composed of a [3-1,3-D-glucose backbone with a (3-1,6-D-glucose side chain at every third
glucose unit, scleroglucan exhibits pseudoplastic (shear-thinning) behavior, high viscosity at
low concentrations, and excellent stability across a broad range of pH and temperatures.[4][6]
This makes it compatible with a wide variety of cosmetic ingredients, including electrolytes and
cationic compounds.[7] The Cosmetics Ingredient Review (CIR) Expert Panel has assessed
scleroglucan (also known as sclerotium gum) and found it to be safe for use in cosmetics.[2]

Key Properties and Benefits in Cosmetics
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Property

Benefit in Cosmetic
Formulations

Typical Inclusion Level (%)

High Thickening & Gelling
Efficiency

Provides significant viscosity
and body to formulations at
low concentrations, creating
luxurious textures from fluid

serums to thick creams.[2][8]

0.25 - 2.0%][2]

Excellent Emulsion

Stabilization

Prevents the separation of oil
and water phases, ensuring
the long-term stability and
homogeneity of creams and
lotions.[5][7]

0.1-1.0%

Pseudoplastic (Shear-

Thinning) Rheology

The product appears thick in
the container but spreads
easily upon application,
providing a smooth and non-
tacky skin feel.[1][7]

0.25 - 2.0%

Broad pH and Temperature
Stability

Maintains its viscosity and
stabilizing properties over a
wide pH range (typically 2-12)
and at elevated temperatures,
allowing for flexibility in
formulation and processing.[1]

[7]

Not Applicable

Electrolyte and Cationic

Compatibility

Being non-ionic, it is
compatible with a wide range
of salts and cationic
ingredients, which are often
challenging for other natural

rheology modifiers.[7]

Not Applicable

Suspending Properties

Can suspend beads, pigments,
and other insoluble particles

within a formulation,

0.5-1.5%
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preventing them from settling.

[2]

Film-Forming and

Moisturization

Forms a breathable film on the
skin that helps to retain )

] o ] Not Applicable
moisture, contributing to skin

hydration.[7]

Natural and Biodegradable

Derived from a natural
fermentation process and is
biodegradable, aligning with )
) Not Applicable
the growing demand for
sustainable cosmetic

ingredients.[2]

Quantitative Data: Rheological Performance

The following table summarizes the viscosity of scleroglucan solutions at different

concentrations and shear rates, demonstrating its potent thickening and shear-thinning

properties.

Scleroglucan Apparent Viscosity
Concentration (% wiw) Shear Rate (™) (mPa-s)

0.5 20 231.6

0.5 100 57.16

1.0 20 573.5

1.0 100 138.2

15 20 1226.0

15 100 2915

Data adapted from patent literature. The results demonstrate a clear pseudoplastic behavior,

with viscosity decreasing as the shear rate increases.[9]
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Experimental Protocols
Preparation of a Model Oil-in-Water (O/W) Cream with
Scleroglucan

This protocol outlines the preparation of a basic O/W cream to evaluate the performance of
scleroglucan.

Materials:
e Aqueous Phase:
o Deionized Water: g.s. to 100%
o Glycerin: 3.00%
o Scleroglucan: 0.50% - 1.50% (depending on desired viscosity)
o Preservative: As required

¢ Qil Phase:

o

Caprylic/Capric Triglyceride: 10.00%

[¢]

Cetearyl Alcohol: 3.00%

[¢]

Glyceryl Stearate: 2.00%

[e]

Emulsifier (e.g., Ceteareth-20): 2.00%
e Equipment:
o Beakers
o Water bath or heating mantle
o Homogenizer (e.qg., Silverson) or high-shear mixer

o Overhead stirrer
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o pH meter
Procedure:
e Aqueous Phase Preparation:
1. In a beaker, combine deionized water and glycerin.

2. Disperse the scleroglucan powder into the water-glycerin mixture under constant
agitation to prevent the formation of lumps. A high-shear mixer can be used for efficient
dispersion.

3. Heat the aqueous phase to 75-80°C while stirring until the scleroglucan is fully hydrated
and the solution is uniform.

4. Add the preservative to the aqueous phase.
e OIl Phase Preparation:
1. In a separate beaker, combine all the oil phase ingredients.

2. Heat the oil phase to 75-80°C until all components are melted and the mixture is
homogeneous.

o Emulsification:
1. Slowly add the oil phase to the aqueous phase while homogenizing at high speed.
2. Continue homogenization for 5-10 minutes to form a fine emulsion.

¢ Cooling and Finalization:

1. Transfer the emulsion to a vessel with an overhead stirrer and begin cooling while stirring
at a moderate speed.

2. Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients
(e.q., fragrance, actives).
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3. Adjust the pH if necessary.

4. Continue stirring until the cream is smooth and has reached room temperature.

Rheological Evaluation of the Cosmetic Cream

This protocol describes the key rheological tests to characterize the properties of the prepared
cream.

Equipment:

o Controlled-stress or controlled-rate rheometer with a cone-and-plate or parallel-plate
geometry.

o Peltier temperature control system.
Procedure:
o Sample Loading and Equilibration:

1. Carefully load the cream sample onto the rheometer plate, ensuring no air bubbles are
trapped.

2. Bring the geometry to the correct gap setting and trim any excess sample.

3. Allow the sample to equilibrate at the test temperature (e.g., 25°C or skin temperature of
32°C) for a set period (e.g., 5 minutes) to ensure thermal and structural equilibrium.[10]

e Viscosity Curve (Flow Curve) Measurement:

1. Perform a continuous flow test by ramping the shear rate up from a low value (e.g., 0.1
s~1) to a high value (e.g., 100 s~1) and then back down.

2. This test will reveal the shear-thinning behavior of the cream and can indicate the
presence of thixotropy (a time-dependent decrease in viscosity under shear).[11]

o Oscillatory Amplitude Sweep:
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1. Perform a strain or stress amplitude sweep at a constant frequency (e.g., 1 Hz) to
determine the linear viscoelastic region (LVER).

2. This helps identify the range of deformation where the cream'’s structure is not irreversibly
damaged and provides information on the yield stress, which is the minimum stress
required to initiate flow.[10]

e Oscillatory Frequency Sweep:

1. Conduct a frequency sweep within the LVER (determined from the amplitude sweep) to
evaluate the viscoelastic properties of the cream at rest.

2. This test measures the storage modulus (G') and loss modulus (G"). A higher G' relative to
G" indicates a more structured, solid-like behavior, which is desirable for cream stability.
[11]

Sensory Analysis Protocol

This protocol provides a basic framework for evaluating the sensory attributes of the cosmetic

cream.
Panelists:
o A panel of trained or untrained consumers (depending on the objective) can be used.[12]
Procedure:
o Sample Presentation:

o Present the cream samples in identical, coded containers to avoid bias.
o Evaluation Stages:

o Appearance in Container: Panelists visually assess attributes like smoothness, gloss, and
firmness.

o Pick-up: Panelists evaluate the force required to scoop the product and its texture upon
initial contact.
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o Rub-out: Panelists apply a standardized amount of the cream to a designated area of their
skin (e.g., forearm) and evaluate:

» Spreadability: Ease of spreading the product on the skin.

» Playtime: The time the product remains workable on the skin before absorbing or
setting.

» Absorption: How quickly the product is absorbed into the skin.

» After-feel: The residual feeling on the skin after application (e.g., tackiness,
smoothness, greasiness).[10][13]

o Data Collection:

o Use a standardized questionnaire with rating scales (e.g., a 1-10 scale) for each sensory
attribute.

Visualizations
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Caption: Experimental workflow for evaluating scleroglucan in a cosmetic cream.
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Caption: Relationship between scleroglucan's structure and its rheological benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b1168062?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

